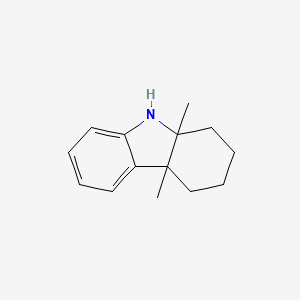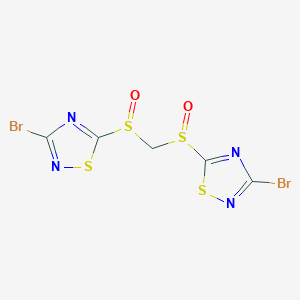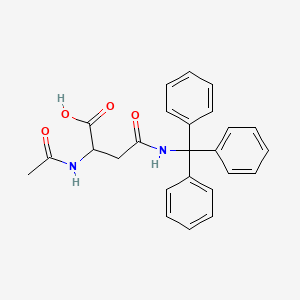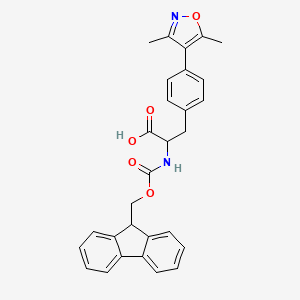
(Z)-Diisopropyldiazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Diisopropyldiazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by two isopropyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Diisopropyldiazene typically involves the reaction of isopropylamine with nitrous acid, resulting in the formation of the diazene compound. The reaction is carried out under controlled conditions to ensure the formation of the (Z)-isomer. The process can be summarized as follows:
- Isopropylamine is treated with sodium nitrite in the presence of hydrochloric acid to generate nitrous acid in situ.
- The nitrous acid reacts with isopropylamine to form the diazene compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. scaling up the reaction would involve similar principles, with additional considerations for safety, yield optimization, and cost-effectiveness.
化学反应分析
Types of Reactions: (Z)-Diisopropyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: The diazene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Isopropylamines.
Substitution: Various substituted diazene derivatives.
科学研究应用
(Z)-Diisopropyldiazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although detailed studies are limited.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (Z)-Diisopropyldiazene involves its interaction with various molecular targets. The diazene group can participate in electron transfer reactions, influencing the reactivity of the compound. The specific pathways and targets depend on the context of its application, such as its role in synthetic chemistry or potential biological effects.
相似化合物的比较
(E)-Diisopropyldiazene: The geometric isomer of (Z)-Diisopropyldiazene, differing in the spatial arrangement of the isopropyl groups.
Other Diazene Compounds: Compounds like azobenzene and diazomethane share the diazene functional group but differ in their substituents and properties.
Uniqueness: this compound is unique due to its specific isomeric form, which can influence its reactivity and interactions compared to its (E)-isomer and other diazene compounds. Its distinct structural features make it a valuable compound for targeted research and applications.
属性
CAS 编号 |
23201-84-5 |
|---|---|
分子式 |
C6H14N2 |
分子量 |
114.19 g/mol |
IUPAC 名称 |
di(propan-2-yl)diazene |
InChI |
InChI=1S/C6H14N2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3 |
InChI 键 |
BXCOOPLIKAAONJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N=NC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide](/img/structure/B13398734.png)
![1-[(Tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B13398747.png)
![[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13398762.png)
![6,9-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13398766.png)
![(2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid](/img/structure/B13398772.png)

![6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B13398781.png)


![[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate](/img/structure/B13398809.png)

